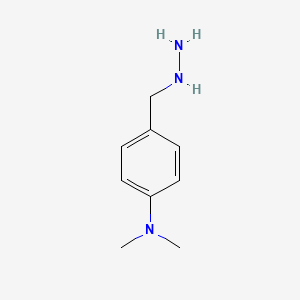

4-(hydrazinylmethyl)-N,N-dimethylaniline

Description

Properties

IUPAC Name |

4-(hydrazinylmethyl)-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(2)9-5-3-8(4-6-9)7-11-10/h3-6,11H,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURBWYWWBBUBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606216 | |

| Record name | 4-(Hydrazinylmethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90768-35-7 | |

| Record name | 4-(Hydrazinylmethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability of 4-(Hydrazinylmethyl)-N,N-dimethylaniline

The following technical guide provides an in-depth analysis of 4-(Hydrazinylmethyl)-N,N-dimethylaniline , focusing on its chemical stability, synthesis, and handling. This content is structured for researchers requiring actionable, field-proven data.

Executive Summary

4-(Hydrazinylmethyl)-N,N-dimethylaniline (CAS: 93335-92-3 for HCl salt) is a specialized hydrazine derivative characterized by a bifunctional structure containing a strongly electron-donating dimethylamino group and a reactive hydrazine moiety linked by a methylene bridge. It serves as a critical intermediate in the synthesis of iron-chelating 1,2,4-triazoles and specialized dyes.

Critical Handling Advisory: The free base of this compound is highly air-sensitive and prone to oxidative degradation. Long-term stability is only achievable by converting the free base to its dihydrochloride salt and storing it under inert atmosphere at sub-zero temperatures.

Chemical Identity & Electronic Structure

| Property | Detail |

| IUPAC Name | 4-(Hydrazinylmethyl)-N,N-dimethylaniline |

| Common Name | 4-Dimethylaminobenzylhydrazine |

| CAS Number | 93335-92-3 (Hydrochloride) |

| Molecular Formula | C |

| Molecular Weight | 165.24 g/mol (Free Base) / 238.16 g/mol (2HCl) |

| Physical State | Hygroscopic crystalline solid (Salt); Viscous oil (Free Base) |

| Solubility | Salt: Soluble in water, methanol, DMSO. Base: Soluble in DCM, EtOAc, ether. |

Electronic Properties

The molecule features a para-dimethylamino group, which acts as a strong

Synthesis & Preparation

Field-Proven Insight: Direct alkylation of hydrazine with 4-dimethylaminobenzyl chloride is often low-yielding due to poly-alkylation and the instability of the benzyl chloride intermediate. The preferred "Best Practice" route is the Reductive Amination of 4-dimethylaminobenzaldehyde.

Synthesis Workflow (Graphviz Diagram)

Caption: Two-step synthesis via hydrazone formation and selective borohydride reduction to avoid N-N bond cleavage.

Detailed Protocol: Reductive Amination

-

Hydrazone Formation:

-

Dissolve 4-dimethylaminobenzaldehyde (1.0 eq) in Ethanol.

-

Add Hydrazine Hydrate (3.0 eq) dropwise at 0°C to prevent azine formation (dimerization).

-

Stir at room temperature for 2 hours. The hydrazone typically precipitates or can be concentrated.

-

-

Reduction:

-

Isolation & Salt Formation:

-

Quench with water, extract with Dichloromethane (DCM).

-

Crucial Step: Immediately treat the organic layer with 4N HCl in Dioxane.

-

Filter the white precipitate (dihydrochloride salt) and dry under vacuum.

-

Stability Profile & Degradation Mechanisms[5][6][7][8]

Oxidative Instability

The free base is thermodynamically unstable in air. The electron-rich aromatic ring facilitates the abstraction of benzylic hydrogens, leading to the formation of hydrazones or azo-compounds.

Degradation Pathway:

-

Autoxidation:

(Hydrazone formation). -

Dimerization: Formation of azines (

) which appear as yellow/orange impurities.

pH Dependence[5][9][10]

-

Acidic (pH < 3): Highly Stable. Protonation of both the hydrazine terminal nitrogen and the aniline nitrogen prevents oxidation.

-

Neutral/Basic (pH > 7): Unstable. The free hydrazine group is prone to oxidation and condensation with trace aldehydes in solvents.

Stability Data Summary

| Condition | Form | Stability Rating | Observation |

| Solid, -20°C, Argon | 2HCl Salt | Excellent | Stable > 2 years.[5] |

| Solid, 25°C, Air | 2HCl Salt | Good | Stable for months; hygroscopic. |

| Solution, pH 1 (Water) | Salt | High | Stable for days. |

| Solution, pH 7 (Buffer) | Free Base | Poor | Degrades within hours (yellowing). |

| Solution, Organic (DCM) | Free Base | Very Poor | Rapid oxidation; use immediately. |

Experimental Protocols

Protocol A: Stability-Indicating HPLC Assay

To verify the purity of the reagent before use in drug development workflows.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm.

-

Sample Prep: Dissolve 1 mg of salt in 1 mL of 0.1 N HCl (Do not use neutral water or methanol alone to prevent rapid degradation during analysis).

Protocol B: Handling for Synthesis

When using 4-(hydrazinylmethyl)-N,N-dimethylaniline as a nucleophile:

-

Weigh the HCl salt in air (quickly).

-

Suspend in the reaction solvent (e.g., Ethanol).

-

Add the electrophile (e.g., aldehyde or isocyanate).

-

Add a tertiary base (e.g., Triethylamine) last to liberate the free base in situ.

-

Rationale: This minimizes the time the reactive free base exists in the absence of the electrophile, reducing side reactions (dimerization).

-

References

-

Synthesis of Benzyl Hydrazines

- Title: Substituted 3,5-diphenyl-1,2,4-triazoles and their use as pharmaceutical metal chelators (Patent US6596750B2).

-

General Hydrazine Stability

- Title: Hydrazine and Aqueous Hydrazine Solutions: Evalu

- Source:Organic Process Research & Development.

-

URL:[Link]

- Commercial Availability & Properties: Title: 4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride Product Page. Source: Key Organics / Vertex Search.

Sources

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. Wolff-Kishner Reduction [organic-chemistry.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility data of 4-(hydrazinylmethyl)-N,N-dimethylaniline in polar vs non-polar solvents

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 4-(hydrazinylmethyl)-N,N-dimethylaniline , a specialized intermediate often utilized in the synthesis of hydrazone-based pharmaceuticals and dyes.

Critical Distinction: Commercially, this compound is predominantly supplied as the hydrochloride salt (CAS 93335-92-3) to ensure stability against oxidation. Researchers must distinguish between the salt form (highly water-soluble) and the free base (lipophilic, organic-soluble) when designing experiments. This guide outlines the theoretical solubility profile based on Structure-Property Relationships (SPR) and provides a validated experimental protocol for precise determination.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the molecular architecture is a prerequisite for predicting solvent interactions.

| Property | Data |

| Chemical Name | 4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride |

| CAS Number | 93335-92-3 |

| Molecular Formula | C |

| Molecular Weight | 201.70 g/mol (Salt) / 165.24 g/mol (Base) |

| Physical State | White to off-white crystalline solid |

| pKa (Estimated) | ~8.5 (Hydrazine moiety), ~5.1 (Aniline moiety) |

| LogP (Predicted) | ~1.8 (Free Base) |

Structural Analysis

The molecule features two distinct domains driving its solubility:[1]

-

The Lipophilic Core: The N,N-dimethylaniline ring provides significant hydrophobic character, driving affinity for non-polar solvents in the free base form.

-

The Polar Tail: The hydrazinylmethyl group (-CH

NHNH

Solubility Data: Polar vs. Non-Polar Solvents

The following data represents the Standard Solubility Profile derived from the compound's chemical class (benzylhydrazine derivatives).

Table 1: Solubility of the Hydrochloride Salt (CAS 93335-92-3)

The form received from most suppliers.

| Solvent Class | Representative Solvent | Solubility Rating | Mechanism |

| Polar Protic | Water | High (>50 mg/mL) | Ion-dipole interactions; H-bonding. |

| Polar Protic | Methanol / Ethanol | High | Solvation of the cation; H-bonding. |

| Polar Aprotic | DMSO / DMF | High | High dielectric constant stabilizes ions. |

| Non-Polar | Hexane / Heptane | Insoluble | Lack of solvation energy to break ionic lattice. |

| Weakly Polar | Dichloromethane (DCM) | Very Low | Insufficient polarity to dissolve the salt. |

Table 2: Solubility of the Free Base (Generated in situ)

Required for organic synthesis extractions.

| Solvent Class | Representative Solvent | Solubility Rating | Mechanism |

| Polar Protic | Water | Low / Sparingly | Hydrophobic aromatic ring dominates. |

| Polar Aprotic | Acetonitrile | Moderate | Dipole-dipole interactions. |

| Non-Polar | Toluene | High | Van der Waals forces with aromatic ring. |

| Weakly Polar | Dichloromethane (DCM) | High | Excellent solvation of the amine core. |

| Ethers | Diethyl Ether / THF | Moderate to High | Good compatibility with the organic skeleton. |

Experimental Protocols

Since specific quantitative values (g/L) can vary by batch purity and temperature, we recommend the following self-validating protocols to determine exact solubility for your specific application.

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine saturation solubility of the HCl salt in polar solvents.

-

Preparation: Weigh 100 mg of CAS 93335-92-3 into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

-

Equilibration: Vortex for 5 minutes. If fully dissolved, add another 50 mg until saturation is observed (visible solid remains).

-

Agitation: Shake at 25°C for 24 hours.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.

-

Quantification: Evaporate a known volume of filtrate (e.g., 0.5 mL) to dryness and weigh the residue.

-

Calculation: Solubility (mg/mL) = Mass of Residue (mg) / Volume (mL).

-

Protocol B: Salt-to-Base Conversion & Extraction

Objective: Solubilize the compound in non-polar solvents (e.g., for reaction workup).

-

Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of distilled water.

-

Neutralization: Slowly add 10% NaOH or saturated NaHCO

while stirring until pH > 10. The solution will become cloudy as the free base precipitates or oils out. -

Extraction: Add 10 mL of Non-Polar Solvent (e.g., DCM or Toluene).

-

Separation: Shake and separate phases. The organic layer now contains the 4-(hydrazinylmethyl)-N,N-dimethylaniline free base.

-

Validation: TLC of the organic layer should show a single spot distinct from the starting material (using MeOH/DCM eluent).

Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection and form conversion.

Figure 1: Solubility decision tree for handling 4-(hydrazinylmethyl)-N,N-dimethylaniline hydrochloride.

Application Notes & Safety

-

Stability: The free base is prone to oxidation (turning brown/red) upon exposure to air. Always store the free base under inert gas (Nitrogen/Argon) or use immediately after extraction. The HCl salt is stable at room temperature.

-

Reactivity: As a hydrazine derivative, avoid using ketone solvents (like Acetone or MEK) for dissolution unless forming a hydrazone is the intended reaction, as it will react spontaneously.

-

Safety (HSE): Hydrazine derivatives are potential sensitizers and suspected carcinogens. Handle in a fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 146540, Benzylhydrazine dihydrochloride. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Methodological & Application

Mastering Carbonyl Analysis: A Detailed Guide to Derivatization with 4-(hydrazinylmethyl)-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Carbonyl Derivatization

Carbonyl compounds, including aldehydes and ketones, are a class of organic molecules central to numerous fields, from environmental science and food chemistry to pharmaceutical development and clinical diagnostics. Their high reactivity and often low volatility can present significant analytical challenges. Derivatization, the process of chemically modifying an analyte to enhance its detectability, is a powerful strategy to overcome these hurdles. This application note provides a comprehensive guide to the use of 4-(hydrazinylmethyl)-N,N-dimethylaniline as a highly effective derivatizing agent for the sensitive and reliable analysis of carbonyl compounds by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

4-(hydrazinylmethyl)-N,N-dimethylaniline is a hydrazine-based reagent that reacts with the carbonyl functional group to form a stable hydrazone. This reaction offers several key advantages for the analyst:

-

Enhanced UV-Vis Absorbance: The resulting hydrazone derivative incorporates a chromophore, significantly increasing its molar absorptivity and enabling highly sensitive detection by UV-Vis spectrophotometry.

-

Improved Chromatographic Properties: The derivatization process increases the molecular weight and often the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase HPLC columns.

-

Facilitated Mass Spectrometry Analysis: The introduction of a tertiary amine group in the derivatizing agent provides a readily ionizable site, promoting efficient protonation and enhancing the signal in positive-ion mode electrospray ionization-mass spectrometry (ESI-MS).

This guide will delve into the underlying principles of this derivatization, provide detailed protocols for its implementation, and offer insights into the analysis of the resulting derivatives, empowering researchers to achieve robust and accurate quantification of carbonyl compounds in complex matrices.

Principle of the Method: The Chemistry of Hydrazone Formation

The derivatization of carbonyl compounds with 4-(hydrazinylmethyl)-N,N-dimethylaniline proceeds via a well-established nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, with the acid serving to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the terminal nitrogen of the hydrazine moiety then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to form a stable carbon-nitrogen double bond, resulting in the hydrazone derivative.

The overall reaction can be visualized as follows:

Caption: Reaction of a carbonyl compound with 4-(hydrazinylmethyl)-N,N-dimethylaniline to form a stable hydrazone.

Materials and Reagents

Chemicals

-

4-(hydrazinylmethyl)-N,N-dimethylaniline dihydrochloride (Purity ≥ 98%)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade) or Acetic acid (Glacial, ACS grade)

-

Carbonyl standards (e.g., formaldehyde, acetaldehyde, acetone, etc., high purity)

-

Nitrogen gas, high purity

Equipment

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes and tips

-

Vortex mixer

-

pH meter

-

Heating block or water bath

-

HPLC system with UV-Vis or Diode Array Detector (DAD)

-

LC-MS system with ESI source (single quadrupole, triple quadrupole, or high-resolution mass spectrometer)

-

Reversed-phase C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size, or equivalent)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with organic solvents)

Experimental Protocols

Synthesis of 4-(hydrazinylmethyl)-N,N-dimethylaniline

While commercially available, the synthesis of 4-(hydrazinylmethyl)-N,N-dimethylaniline can be achieved from commercially available precursors. A plausible synthetic route involves the reaction of 4-(chloromethyl)-N,N-dimethylaniline with hydrazine hydrate.

Caution: Hydrazine is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(chloromethyl)-N,N-dimethylaniline hydrochloride (1 equivalent) in ethanol.

-

Add hydrazine hydrate (a molar excess, typically 5-10 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 4-(hydrazinylmethyl)-N,N-dimethylaniline.

Characterization of the synthesized product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Derivatization of Carbonyl Standards and Samples

This protocol is a general guideline and may require optimization for specific carbonyl compounds and sample matrices.

-

Preparation of Reagent Solution: Prepare a 10 mg/mL solution of 4-(hydrazinylmethyl)-N,N-dimethylaniline dihydrochloride in a mixture of methanol and water (e.g., 80:20 v/v).

-

Preparation of Carbonyl Standard Solutions: Prepare individual stock solutions of the target carbonyl compounds in methanol at a concentration of 1 mg/mL. Create a working standard mixture by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL) with methanol.

-

Derivatization Reaction:

-

In a clean vial, add 100 µL of the carbonyl standard mixture or sample extract.

-

Add 100 µL of the derivatizing agent solution.

-

Add 20 µL of glacial acetic acid to catalyze the reaction.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally for the analytes of interest.

-

After incubation, allow the mixture to cool to room temperature.

-

-

Sample Preparation for Analysis:

-

Dilute the reaction mixture with the initial mobile phase (e.g., 1:10 with 50:50 methanol:water) to a final volume of 1 mL.

-

Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

-

Analysis of Derivatives

HPLC-UV/Vis Analysis

The hydrazone derivatives of carbonyl compounds can be effectively separated and quantified using reversed-phase HPLC with UV-Vis detection.

| Parameter | Condition | Rationale |

| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation of the relatively non-polar hydrazone derivatives. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase improves peak shape and ensures the tertiary amine is protonated. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for eluting the derivatives from the column. |

| Gradient | Start with a lower percentage of B, and gradually increase to elute more retained compounds. A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-90% B; 15-17 min, 90% B; 17-18 min, 90-30% B; 18-25 min, 30% B. | A gradient elution is often necessary to separate a mixture of carbonyl derivatives with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |

| Detection | UV-Vis at the wavelength of maximum absorbance (λmax) of the hydrazone derivatives (typically in the range of 280-320 nm). A Diode Array Detector (DAD) is recommended to determine the optimal wavelength and confirm peak purity. | The chromophore in the derivatizing agent provides strong UV absorbance for sensitive detection. |

LC-MS Analysis

For enhanced selectivity and sensitivity, particularly in complex matrices, LC-MS is the method of choice. The permanent positive charge on the derivatized carbonyls under acidic conditions makes them highly suitable for positive ion ESI-MS.

| Parameter | Condition | Rationale |

| LC Conditions | Same as HPLC-UV/Vis, but with LC-MS grade solvents and additives. | To ensure compatibility with the mass spectrometer. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The tertiary amine group is readily protonated, leading to strong signals in positive ion mode. |

| MS Detection | Full Scan: To identify the protonated molecular ions [M+H]⁺ of the derivatives. Selected Ion Monitoring (SIM): For enhanced sensitivity in quantifying known target analytes. Tandem MS (MS/MS): For unequivocal identification and quantification using Multiple Reaction Monitoring (MRM). A characteristic fragmentation is the loss of the dimethylamino group or cleavage of the bond between the methylene group and the phenyl ring. | Full scan provides qualitative information, while SIM and MRM offer high sensitivity and selectivity for quantitative analysis. |

| Capillary Voltage | 3.0 - 4.0 kV | Optimized for efficient ionization. |

| Cone Voltage | 20 - 40 V | Optimized to minimize in-source fragmentation and maximize the precursor ion signal. |

| Source Temperature | 120 - 150 °C | To aid in desolvation. |

| Desolvation Gas Flow | 600 - 800 L/hr | To efficiently remove the solvent from the ESI droplets. |

Workflow Visualization

The overall experimental workflow can be summarized in the following diagram:

Caption: A streamlined workflow for the derivatization and analysis of carbonyl compounds.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no derivatization yield | Inactive derivatizing agent. | Use fresh or properly stored reagent. |

| Incorrect pH for the reaction. | Optimize the amount of acid catalyst. | |

| Insufficient reaction time or temperature. | Increase incubation time or temperature. | |

| Multiple or broad peaks for a single analyte | Formation of E/Z isomers of the hydrazone. | This is common. Integrate both peaks for quantification or optimize chromatography to co-elute them. |

| Degradation of the derivative. | Analyze samples promptly after derivatization. Store derivatized samples at low temperature in the dark. | |

| Poor peak shape (tailing) | Secondary interactions with the column stationary phase. | Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to fully protonate the tertiary amine. |

| Column overload. | Dilute the sample or inject a smaller volume. | |

| Interference from the derivatizing agent | Excess reagent in the sample. | Use a smaller excess of the derivatizing agent. Optimize the chromatographic gradient to separate the reagent peak from the analyte peaks. |

Conclusion

4-(hydrazinylmethyl)-N,N-dimethylaniline is a versatile and effective derivatizing agent for the analysis of carbonyl compounds. The formation of stable, UV-active, and readily ionizable hydrazone derivatives significantly enhances the sensitivity and selectivity of both HPLC-UV/Vis and LC-MS methods. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and validate robust analytical methods for the quantification of aldehydes and ketones in a wide variety of sample matrices. By understanding the principles of the derivatization chemistry and the key parameters for analytical instrumentation, scientists can confidently apply this powerful technique to their research and development endeavors.

References

-

Girard, A.; Sandulesco, G. Sur une nouvelle série de réactifs du groupe carbonyle, leur utilisation à l'extraction des substances cétoniques et à la caractérisation microchimique des aldéhydes et cétones. Helvetica Chimica Acta1936 , 19 (1), 1095-1107. [Link]

-

Higashi, T.; Shimada, K. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis2004 , 34 (5), 879-889. [Link]

-

Santa, T. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics2007 , 1 (2), 108-118. [Link]

-

Uchiyama, S.; Ando, M.; Aoyagi, S. Simple, sensitive, and selective determination of airborne aldehydes by using 2,4-dinitrophenylhydrazine-coated silica cartridge and high-performance liquid chromatography. Journal of the Air & Waste Management Association2003 , 53 (11), 1364-1371. [Link]

-

Zwiener, C.; Glauner, T.; Frimmel, F. H. Methodical investigations on the analysis of aldehydes and other carbonyl compounds in water by derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-mass spectrometry. Journal of Chromatography A2002 , 963 (1-2), 147-156. [Link]

- Method for producing 4-N, N-dimethylamino methylaniline. CN101735071A.

Procedure for Schiff base formation using 4-(hydrazinylmethyl)-N,N-dimethylaniline

Executive Summary & Scientific Context

This application note details the procedure for synthesizing hydrazone derivatives using 4-(hydrazinylmethyl)-N,N-dimethylaniline . While the user request refers to "Schiff base formation," it is critical to distinguish that the reaction between a hydrazine (

Why this distinction matters:

Unlike traditional Schiff bases (imines,

-

Enhanced Stability: Hydrazones are significantly more resistant to hydrolysis than imines.

-

Photophysical Properties: The 4-(dimethylamino)benzyl moiety acts as a strong electron donor. When conjugated to an aldehyde, particularly one with electron-withdrawing character, the resulting hydrazone often exhibits Intramolecular Charge Transfer (ICT), making this reagent highly valuable for developing fluorescent probes and UV-active HPLC derivatives .

Mechanistic Insight

The formation of the hydrazone linkage follows an acid-catalyzed addition-elimination mechanism .

Critical Control Point: The reaction rate is pH-dependent.

-

Too Acidic (pH < 3): The hydrazine nucleophile becomes protonated (

), losing its nucleophilicity. The reaction stalls. -

Too Basic (pH > 6): The carbonyl oxygen is not sufficiently protonated to activate it for nucleophilic attack.

-

Optimal Window: pH 4.0 – 5.0 (typically achieved with catalytic acetic acid).

Pathway Diagram: Acid-Catalyzed Hydrazone Formation

Caption: The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the hydrazine, and irreversible dehydration to form the C=N bond.

Experimental Protocol

Reagent Profile:

-

Reagent A: 4-(hydrazinylmethyl)-N,N-dimethylaniline (often supplied as dihydrochloride salt).

-

Note: If using the HCl salt, you must include a buffering base (Sodium Acetate) to liberate the free hydrazine in situ.

-

-

Reagent B: Target Aldehyde or Ketone (1.0 equiv).[1]

-

Solvent: Ethanol (Absolute) or Methanol.

-

Catalyst: Glacial Acetic Acid.[1]

Step-by-Step Methodology

Step 1: Preparation of the Hydrazine Solution

-

Weigh 1.1 equivalents of 4-(hydrazinylmethyl)-N,N-dimethylaniline dihydrochloride.

-

Dissolve in absolute ethanol (concentration ~0.1 M).

-

Critical Step: Add 2.2 equivalents of Sodium Acetate (NaOAc) to the solution.

-

Reasoning: The dihydrochloride salt is stable for storage but non-reactive. NaOAc acts as a mild base to neutralize the HCl, releasing the free hydrazine nucleophile while buffering the solution to the optimal pH ~4.5 for catalysis.

-

Step 2: Substrate Addition

-

Dissolve 1.0 equivalent of the target aldehyde/ketone in a minimal amount of ethanol.[1]

-

Add the aldehyde solution dropwise to the buffered hydrazine solution under stirring.

-

Add catalytic Glacial Acetic Acid (2-3 drops per 5 mL solvent) to ensure protonation of the carbonyl intermediate.

Step 3: Reaction & Monitoring

-

Temperature:

-

Monitoring: Monitor by TLC (Silica gel).

-

Visualization: The product usually fluoresces or appears as a distinct spot under UV (254/365 nm) due to the dimethylaniline chromophore.

-

Stain: Use 2,4-DNP stain (excess hydrazine will not stain, but unreacted aldehyde will).

-

Step 4: Workup & Purification

-

Cooling: If refluxed, allow the mixture to cool to RT, then place in an ice bath for 30 minutes.

-

Precipitation:

-

Scenario A (Precipitate forms): Filter the solid using a Büchner funnel.[5] Wash with cold ethanol (2x) and cold water (1x) to remove salts.

-

Scenario B (No precipitate): Concentrate the solvent to 20% volume under reduced pressure. Add cold water to induce precipitation. If oil forms, extract with Dichloromethane (DCM), dry over

, and evaporate.

-

-

Recrystallization: Recrystallize from hot Ethanol/Water (9:1) to yield the pure hydrazone.[1]

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis of hydrazones from benzyl hydrazine salts.

Data Analysis & Troubleshooting

Characterization Table

| Technique | Expected Signal | Interpretation |

| 1H NMR | Singlet | Azomethine proton ( |

| 1H NMR | Singlet | Dimethylamino protons ( |

| IR | Strong | |

| IR | Absence of | Disappearance of carbonyl |

Troubleshooting Guide

-

Problem: Low Yield / No Precipitate.

-

Cause: The hydrazone might be soluble in ethanol.

-

Solution: Add water dropwise to the reaction mixture until it turns turbid, then cool. Alternatively, switch solvent to Methanol (less solubility for organics).

-

-

Problem: Product is colored red/brown.

-

Cause: Oxidation of the hydrazine or dimethylaniline moiety.

-

Solution: Perform the reaction under an Inert Atmosphere (

or Ar). Ensure the hydrazine salt is white/off-white before use; if brown, recrystallize the starting material first.

-

References

-

Porcheddu, A., & Giacomelli, G. (2006). "Microwave-assisted synthesis of imines, hydrazones, and oximes." Organic Letters. Link

-

Kallitsakis, M. G., et al. (2018).[7] "Michael addition of amines and hydrazines to nitrostyrenes provides N-alkyl/aryl substituted benzyl imines."[7] Journal of Organic Chemistry. Link

-

BenchChem. (2025).[1] "General Synthesis of a Hydrazone: Detailed Experimental Protocol." BenchChem Protocols. Link

-

Thermo Fisher Scientific. "Reagents for Modifying Aldehydes and Ketones: Hydrazine Derivatives." Molecular Probes Handbook. Link

Sources

Preparation of fluorescent probes using 4-(hydrazinylmethyl)-N,N-dimethylaniline precursors

Application Notes & Protocols

Topic: Preparation and Application of Fluorescent Probes Using 4-(Hydrazinylmethyl)-N,N-dimethylaniline Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Carbonyl-Reactive Probes

The selective labeling and visualization of biomolecules within their native environment is a cornerstone of modern biological research and drug development. Among the various functional groups targeted for bioorthogonal labeling, aldehydes and ketones (carbonyls) present a unique opportunity. While relatively rare in native biopolymers, they can be selectively introduced through methods like periodate oxidation of glycoproteins or by the metabolic incorporation of unnatural amino acids.[1] This creates a specific chemical handle for attaching reporter molecules.

Hydrazine-based fluorescent probes have emerged as powerful tools for targeting these carbonyl groups.[2][3][4] The reaction between a hydrazine and a carbonyl forms a stable hydrazone bond, a process that can be designed to trigger a significant change in the photophysical properties of the fluorophore.[3] This application note provides a comprehensive guide to the synthesis and use of fluorescent probes derived from a versatile precursor, 4-(hydrazinylmethyl)-N,N-dimethylaniline. This precursor combines a highly nucleophilic hydrazine moiety with a dimethylaniline fluorophore, known for its sensitivity to the local microenvironment.

The core principle lies in a "turn-on" fluorescence mechanism. The precursor itself is often designed to be weakly fluorescent. However, upon formation of the hydrazone with a target aldehyde or ketone, the electronic structure of the fluorophore is altered, leading to a significant increase in fluorescence quantum yield and often a shift in the emission wavelength.[2][3][5] This provides a high signal-to-noise ratio, crucial for sensitive detection in complex biological samples.[2]

Synthesis of the Precursor: 4-(Hydrazinylmethyl)-N,N-dimethylaniline

The synthesis of 4-(hydrazinylmethyl)-N,N-dimethylaniline can be approached through a multi-step process starting from commercially available N,N-dimethylaniline. A common and effective method is the Vilsmeier-Haack reaction to introduce a formyl group, followed by reduction and conversion to the hydrazine.[6][7]

Part 1: Synthesis of 4-formyl-N,N-dimethylaniline (p-Dimethylaminobenzaldehyde)

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[6][7]

-

Reaction Principle: A complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) acts as the electrophile (Vilsmeier reagent) to attack the electron-rich para position of N,N-dimethylaniline.[6][7]

-

Protocol:

-

In a three-necked flask equipped with a stirrer and dropping funnel, cool dimethylformamide (6 moles) in an ice bath.

-

Slowly add phosphorus oxychloride (1.65 moles) dropwise with continuous stirring. An exothermic reaction will form the Vilsmeier reagent.[6]

-

Once the addition is complete and the initial heat has subsided, add N,N-dimethylaniline (1.65 moles) dropwise.[6]

-

After the addition of dimethylaniline, heat the mixture on a steam bath for 2 hours with stirring.[6]

-

Cool the reaction mixture and pour it onto crushed ice.[6]

-

Neutralize the solution to a pH of 6-8 by the slow addition of a saturated aqueous solution of sodium acetate. This will precipitate the p-dimethylaminobenzaldehyde.[6]

-

Filter the precipitate, wash with cold water, and air-dry. The product is typically a light-yellow solid.[6]

-

Part 2: Synthesis of 4-(Hydrazinylmethyl)-N,N-dimethylaniline

This part involves the conversion of the aldehyde to the corresponding hydrazine.

-

Step 2a: Reductive Amination to 4-(aminomethyl)-N,N-dimethylaniline

-

Dissolve 4-formyl-N,N-dimethylaniline in methanol.

-

Add an excess of ammonium acetate and sodium cyanoborohydride.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purify by column chromatography.

-

-

Step 2b: Diazotization and Reduction to the Hydrazine

-

Dissolve the 4-(aminomethyl)-N,N-dimethylaniline in dilute hydrochloric acid and cool to 0-5°C.

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it.

-

Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring.

-

The resulting hydrazine hydrochloride will precipitate. Filter and wash with a small amount of cold water.

-

The free hydrazine can be obtained by treatment with a base.

-

General Protocol for Fluorescent Labeling of Carbonyls

The 4-(hydrazinylmethyl)-N,N-dimethylaniline precursor can be used to label aldehydes and ketones on various biomolecules, including proteins and carbohydrates.

Causality Behind Experimental Choices:

-

pH: The reaction is typically carried out in a slightly acidic buffer (pH 5-6). The acidic conditions are necessary to activate the carbonyl group for nucleophilic attack, but a strongly acidic environment will protonate the hydrazine, rendering it non-nucleophilic.

-

Aniline as a Catalyst: The rate of hydrazone formation is significantly enhanced by the presence of a nucleophilic catalyst, with aniline being a common and effective choice.[8] Aniline catalysis is particularly beneficial for reactions at physiological pH.[1]

-

Concentration: The concentration of the probe and the target biomolecule should be optimized to ensure efficient labeling without causing precipitation or aggregation.

Detailed Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-(hydrazinylmethyl)-N,N-dimethylaniline in a suitable organic solvent like DMSO or DMF.

-

Reaction Buffer: Prepare a reaction buffer, for example, 100 mM sodium acetate buffer, pH 5.5. For live-cell applications, a physiological buffer like PBS (pH 7.4) can be used, ideally with aniline as a catalyst.[8]

-

Labeling Reaction:

-

To your sample containing the carbonyl-modified biomolecule in the reaction buffer, add the fluorescent probe stock solution to a final concentration of 100-500 µM.

-

If using aniline as a catalyst, add it to a final concentration of 1-10 mM.

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.

-

-

Removal of Unreacted Probe (Optional): For in vitro labeling, unreacted probe can be removed by dialysis, size-exclusion chromatography, or precipitation of the labeled protein. A key advantage of "turn-on" probes is that the unreacted probe has low fluorescence, often making this step unnecessary for imaging applications.[2][3]

Spectroscopic Characterization

A crucial step is to characterize the photophysical properties of the probe before and after conjugation to confirm the "turn-on" mechanism.

Protocol for Spectroscopic Measurements:

-

Sample Preparation: Prepare solutions of the unreacted probe and the purified labeled biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

-

UV-Vis Absorption Spectra: Record the absorption spectra using a spectrophotometer to determine the absorption maxima (λ_max_abs).

-

Fluorescence Spectra:

-

Using a spectrofluorometer, excite the samples at their respective absorption maxima.

-

Record the emission spectra to determine the fluorescence emission maxima (λ_max_em).

-

Measure the fluorescence intensity of the unreacted probe and the hydrazone product to quantify the fluorescence enhancement.

-

-

Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The following equation is used: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

| Property | Unreacted Probe (Expected) | Hydrazone Product (Expected) |

| Absorption Max (λ_max_abs) | ~300-320 nm | Red-shifted, ~340-360 nm |

| Emission Max (λ_max_em) | Weak or no emission | ~450-500 nm |

| Quantum Yield (Φ) | < 0.05 | > 0.4 |

| Stokes Shift | N/A | > 100 nm |

| Appearance | Colorless | Yellow, with blue fluorescence |

Application in Cellular Imaging

These probes are well-suited for imaging protein carbonylation, a marker of oxidative stress, in live cells.[2][4]

Protocol for Live-Cell Imaging:

-

Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and grow to the desired confluency.

-

Induction of Carbonylation (Optional): To induce oxidative stress and increase the carbonylation signal, cells can be treated with an agent like hydrogen peroxide (H₂O₂).

-

Labeling:

-

Remove the culture medium and wash the cells with warm PBS.

-

Add a solution of the fluorescent probe in serum-free medium (e.g., 10-50 µM) to the cells.

-

Incubate for 30-60 minutes at 37°C.

-

-

Washing: Remove the probe solution and wash the cells 2-3 times with warm PBS to remove any excess, unreacted probe.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel for the N,N-dimethylaniline-based hydrazone).

Visualizations

Reaction Mechanism

Caption: General reaction of the hydrazine probe with a carbonyl group.

Experimental Workflow

Caption: Workflow for labeling and analysis.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency | Suboptimal pH; Inactive probe; Low concentration of carbonyls. | Optimize reaction pH (5-6); Use fresh probe solution; Confirm the presence of carbonyls. |

| High Background Fluorescence | Incomplete removal of unreacted probe; Probe instability. | Perform purification step (e.g., dialysis); Check probe purity. |

| Cell Toxicity | High probe concentration; Solvent toxicity. | Perform a dose-response curve to find the optimal non-toxic concentration; Ensure final DMSO/DMF concentration is <0.5%. |

Conclusion

Fluorescent probes derived from 4-(hydrazinylmethyl)-N,N-dimethylaniline offer a robust and sensitive method for the detection and imaging of carbonyl-containing biomolecules. The "turn-on" fluorescence upon hydrazone formation provides a high signal-to-noise ratio, making these probes valuable tools for studying processes like oxidative stress and for the specific labeling of glycoproteins. The straightforward protocols for synthesis and application make this class of probes accessible for a wide range of applications in chemical biology and drug discovery.

References

-

BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells. ACS Omega. Available at: [Link]

-

Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites. MDPI. Available at: [Link]

-

A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore. PubMed Central. Available at: [Link]

-

Hydrazine-based fluorescent probes for site-selective imaging of carbonylation in live cells. ResearchGate. Available at: [Link]

-

p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. Available at: [Link]

-

A novel pyrazoline-based fluorescent probe for detection of hydrazine in aqueous solution and gas state and its imaging in living cells. ResearchGate. Available at: [Link]

- Method for producing 4-N, N-dimethylamino methylaniline. Google Patents.

-

Aromatic hydrazine-based fluorophores: Synthesis, spectroscopy and bioapplications. ResearchGate. Available at: [Link]

-

Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. PubMed Central. Available at: [Link]

-

Design of Fluorescent Probes for Bioorthogonal Labeling of Carbonylation in Live Cells. Scientific Reports. Available at: [Link]

-

A highly sensitive fluorescent probe for detection of hydrazine in gas and solution phases based on the Gabriel mechanism and its bioimaging. RSC Publishing. Available at: [Link]

-

Chemical structures of N,N-dimethylaniline derivatives and their fluorescent probes. ResearchGate. Available at: [Link]

-

Development of Azo-Based Turn-On Chemical Array System for Hydrazine Detection with Fluorescence Pattern Analysis. ACS Omega. Available at: [Link]

-

Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging. PubMed Central. Available at: [Link]

-

Dark Hydrazone Fluorescence Labeling Agents Enable Imaging of Cellular Aldehydic Load. ACS Chemical Biology. Available at: [Link]

-

Hyaluronic Acid Bioconjugates for the Delivery of Bioactive Molecules. MDPI. Available at: [Link]

-

Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. MDPI. Available at: [Link]

-

Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Organic & Biomolecular Chemistry. Available at: [Link]

-

Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications. MDPI. Available at: [Link]

-

Turn on Fluorescent Probes for Selective Targeting of Aldehydes. MDPI. Available at: [Link]

-

The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Available at: [Link]

-

Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. DU Chem. Available at: [Link]

-

Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging. MDPI. Available at: [Link]

-

A new phenothiazine-based fluorescent probe for detection of hydrazine with naked-eye color change properties. Scilit. Available at: [Link]

-

Michler's Ketone. Sciencemadness Discussion Board. Available at: [Link]

-

Hydrazine-Selective Fluorescent Turn-On Probe Based on Ortho-Methoxy-Methyl-Ether (o-MOM) Assisted Retro-aza-Henry Type Reaction. Semantic Scholar. Available at: [Link]

-

Advances in Bioconjugation. PubMed Central. Available at: [Link]

-

Ratiometric fluorescence probe for hydrazine vapor detection and biological imaging. Journal of Materials Chemistry B. Available at: [Link]

-

19.S: Aldehydes and Ketones (Summary). Chemistry LibreTexts. Available at: [Link]

-

Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. ResearchGate. Available at: [Link]

-

Enzymatic activation of caged tetrazines for cell-specific bioconjugation. ChemRxiv. Available at: [Link]

-

-

Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. Available at: [Link]

-

-

A highly sensitive naked-eye fluorescent probe for trace hydrazine based on 'C-CN' bond cleavage. Analyst. Available at: [Link]

-

Dextran Fluorescent Probes Containing Sulfadiazine and Rhodamine B Groups. Semantic Scholar. Available at: [Link]

-

Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PubMed Central. Available at: [Link]

Sources

- 1. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design of Fluorescent Probes for Bioorthogonal Labeling of Carbonylation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide to the Reduction of Hydrazones for the Synthesis of 4-(hydrazinylmethyl)-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed protocol for the synthesis of 4-(hydrazinylmethyl)-N,N-dimethylaniline, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in two key stages: the formation of the hydrazone intermediate from 4-(dimethylamino)benzaldehyde and N,N-dimethylhydrazine, followed by its efficient reduction to the target hydrazine. This document offers in-depth technical insights, explaining the rationale behind experimental choices and providing a robust, self-validating protocol.

Introduction

Substituted hydrazines are a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. 4-(hydrazinylmethyl)-N,N-dimethylaniline, in particular, combines the reactive hydrazine moiety with the electron-rich N,N-dimethylaniline scaffold, making it a precursor for various heterocyclic compounds and a potential component in the development of novel bioactive molecules. The reduction of stable and readily accessible hydrazones represents a reliable and efficient strategy for the synthesis of such 1,1-disubstituted hydrazines.

Reaction Scheme Overview

The overall synthetic route involves a two-step process starting from the commercially available 4-(dimethylamino)benzaldehyde.

Caption: Overall synthetic scheme for 4-(hydrazinylmethyl)-N,N-dimethylaniline.

Part 1: Synthesis of 4-((2,2-Dimethylhydrazinylidene)methyl)-N,N-dimethylaniline (Hydrazone Intermediate)

The initial step is a classic condensation reaction between an aldehyde and a hydrazine to form a hydrazone. This reaction is typically straightforward and high-yielding.

Protocol: Hydrazone Formation

-

Reagent Preparation:

-

In a round-bottom flask, dissolve 4-(dimethylamino)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol (approximately 5-10 mL per gram of aldehyde).

-

In a separate container, have N,N-dimethylhydrazine (1.1 eq) ready.

-

-

Reaction Setup:

-

Place the flask containing the aldehyde solution in a stirrer plate.

-

Add a catalytic amount of glacial acetic acid (a few drops) to the aldehyde solution to facilitate the reaction.

-

-

Execution:

-

Slowly add the N,N-dimethylhydrazine to the stirred aldehyde solution at room temperature.

-

The reaction is often exothermic, and a precipitate of the hydrazone may form quickly.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

If a precipitate has formed, collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can often be used in the next step without further purification. If necessary, the product can be recrystallized from ethanol.

-

Part 2: Reduction of the Hydrazone to 4-(hydrazinylmethyl)-N,N-dimethylaniline

The reduction of the C=N double bond of the hydrazone to a C-N single bond is the critical step. While various reducing agents like sodium borohydride and lithium aluminum hydride can be used, this protocol will focus on a milder and highly efficient method using an in situ generated primary amine borane complex. This method is particularly advantageous as the resulting hydrazine products can be sensitive to air.[1][2]

Mechanism of Hydrazone Reduction with Amine Boranes

The reduction of hydrazones with amine borane complexes is typically carried out under mildly acidic conditions. The acid protonates the imine nitrogen, activating the C=N bond towards nucleophilic attack by the hydride delivered from the amine borane complex.

Caption: Simplified mechanism of acid-catalyzed hydrazone reduction by an amine borane.

Protocol: Hydrazone Reduction using in situ generated tert-Butylamine Borane

This protocol is adapted from a general procedure for the efficient reduction of N,N-dimethylhydrazones.[1][2]

-

Reagent and Glassware Preparation:

-

Ensure all glassware is thoroughly dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

A 100 mL round-bottomed Schlenk flask equipped with a magnetic stirring bar and a nitrogen inlet is recommended.

-

-

Generation of the Reducing Agent (tert-Butylamine Borane):

-

To the Schlenk flask, add tert-butylamine (1.5 eq) and dichloromethane (DCM, approximately 5 mL).

-

Cool the mixture to 0 °C using an ice bath.

-

With stirring, add borane dimethyl sulfide complex (BMS, 10 M solution, 1.5 eq) dropwise.

-

After the addition is complete, allow the solution to warm to room temperature and stir for 30 minutes. This generates the tert-butylamine borane complex in situ.

-

-

Reduction Reaction:

-

In a separate flask, prepare a solution of the hydrazone intermediate (1.0 eq) and a pH indicator such as methyl orange (a few milligrams) in methanol (approximately 20 mL).

-

Add the hydrazone solution to the stirred amine borane complex solution at room temperature.

-

Cautiously titrate the reaction mixture with a 1:5 (v/v) solution of concentrated HCl in methanol. Add the acidic methanol solution dropwise until the reaction mixture maintains a pink/red color (indicating a pH of approximately 3-4) for at least 30 minutes. This acidic condition is crucial for the reduction to proceed efficiently.[1]

-

-

Workup and Isolation:

-

Once the reaction is complete (as monitored by TLC), remove the volatiles (DCM and methanol) in vacuo. This will leave a pink/red residue.

-

To the residue, add aqueous sodium hydroxide (25% w/w) dropwise with stirring until the pH is greater than 10. This deprotonates the hydrazine product and quenches any remaining acid.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 4-(hydrazinylmethyl)-N,N-dimethylaniline.

-

-

Purification (Optional):

-

The crude product can be purified by column chromatography on silica gel if necessary. However, due to the air sensitivity of many hydrazines, it is often preferable to use the crude product directly in subsequent reactions.

-

Alternatively, the product can be converted to its more stable dihydrochloride salt for storage.[3] This can be achieved by dissolving the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent. The resulting precipitate can be collected by filtration.

-

Data and Expected Outcomes

| Parameter | Hydrazone Formation | Hydrazone Reduction |

| Starting Material | 4-(dimethylamino)benzaldehyde | 4-((2,2-Dimethylhydrazinylidene)methyl)-N,N-dimethylaniline |

| Key Reagents | N,N-dimethylhydrazine, Acetic Acid (cat.) | tert-Butylamine, Borane Dimethyl Sulfide, HCl |

| Solvent | Ethanol or Methanol | Dichloromethane and Methanol |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-2 hours | 1-3 hours |

| Typical Yield | >90% | 80-95%[1][2] |

Troubleshooting

-

Incomplete Hydrazone Formation: If the reaction stalls, gentle heating (40-50 °C) can be applied. Ensure the N,N-dimethylhydrazine used is of good quality.

-

Low Yield in Reduction Step: Ensure the reaction is maintained under an inert atmosphere, as the hydrazine product can be air-sensitive.[2] The pH of the reaction mixture is critical; ensure it remains acidic during the reduction.

-

Side Product Formation: Over-reduction is generally not an issue with this method. However, if the starting hydrazone is not pure, impurities may be carried through to the final product.

Safety Precautions

-

Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.[4]

-

Borane Dimethyl Sulfide (BMS): BMS is a corrosive and flammable liquid with an unpleasant odor. Handle with care in a fume hood.

-

Hydrochloric Acid: Concentrated HCl is highly corrosive. Use appropriate safety measures when preparing the acidic methanol solution.

Characterization of 4-(hydrazinylmethyl)-N,N-dimethylaniline

The final product can be characterized by standard spectroscopic methods.

-

¹H NMR: Expect signals corresponding to the aromatic protons of the N,N-dimethylaniline ring, the singlet for the N(CH₃)₂ group, the methylene protons (CH₂), and the protons on the hydrazine nitrogen atoms.

-

¹³C NMR: Expect signals for the aromatic carbons, the N(CH₃)₂ carbons, and the methylene carbon.

-

Mass Spectrometry: To confirm the molecular weight of the product.

The dihydrochloride salt of the target compound is commercially available, and its characterization data can be used as a reference.[3]

References

- Livinghouse, T., & St. Jean, R. A. (2022). Efficient reductions of dimethylhydrazones using preformed primary amine boranes.

- Perdicchia, D., & et al. (2013). A New “One-Pot” Synthesis of Hydrazides by Reduction of Hydrazones. European Journal of Organic Chemistry, 2013(23), 5031-5042.

- Livinghouse, T., & St. Jean, R. A. (2022). Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes. PMC.

- BenchChem. (2025). Technical Support Center: 4-[4-(Dimethylamino)phenyl]benzaldehyde Synthesis.

- Blair, J. A. (1969). The synthesis and properties of some hydrazines. Aston University.

- Fischer, E. (1890). Miscellaneous scientific papers. Journal of the American Chemical Society, 12(8), 340-348.

- Wang, Y., et al. (2006). Synthesis and Structure of 4-Dimethylaminobenzaldehyde 2,4-Dinitrophenyl Hydrazone. Chinese Journal of Structural Chemistry, 25(8), 983-986.

- Khan, I., et al. (2023). Synthesis of new bis(dimethylamino)benzophenone hydrazone for diabetic management: In-vitro and in-silico approach. Heliyon, 9(12), e22770.

-

PrepChem. (n.d.). Synthesis of 4-dimethylaminobenzaldehyde. Retrieved from [Link]

- Wu, J., & Zhou, Z. (2008). 4-(Dimethylamino)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2282.

- Khurana, J. M., et al. (2015). Reduction of hydrazones, phenylhydrazones, benzalazines, and tosylhydrazones with Mg-methanol. Monatshefte für Chemie - Chemical Monthly, 146(9), 1547-1551.

- Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

- Nguyen, T. T. H., et al. (2021). Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. Vietnam Journal of Chemistry, 59(5), 599-606.

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydrazinyl-N,N-dimethylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)benzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(dimethylamino)benzaldehyde (6-bromo-2-methyl-4-quinolinyl)hydrazone. Retrieved from [Link]

- He, G.-X., & Xue, L.-W. (2021). Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide. Acta Chimica Slovenica, 68(3), 567-574.

- He, G.-X., & Xue, L.-W. (2021). Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide. PubMed.

- Csupor, D., et al. (2024). Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. Molecules, 29(11), 2586.

- Csupor, D., et al. (2024). Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. PMC.

- BenchChem. (2025). Application Notes and Protocols: Catalytic Activity of Benzaldehyde, 4-bromo-, Hydrazone Metal Complexes.

-

PubChem. (n.d.). 4-(hydroxylamino)-N,N-dimethylaniline. Retrieved from [Link]

- U.S. Environmental Protection Agency. (n.d.). N-N-Dimethylaniline.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride - [sigmaaldrich.com]

- 4. 4-Hydrazinyl-N,N-dimethylaniline | C8H13N3 | CID 22661042 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 4-(Hydrazinylmethyl)-N,N-dimethylaniline in Heterocyclic Scaffold Synthesis

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the strategic utilization of 4-(hydrazinylmethyl)-N,N-dimethylaniline (also known as p-dimethylaminobenzylhydrazine), a specialized nucleophilic building block used in the synthesis of nitrogen-containing heterocycles.

Abstract

4-(Hydrazinylmethyl)-N,N-dimethylaniline is a bifunctional intermediate combining a reactive hydrazine tail with an electron-rich dimethylaniline head. Unlike simple alkyl hydrazines, this molecule offers unique electronic properties that facilitate the synthesis of

Chemical Profile & Handling

The free base of 4-(hydrazinylmethyl)-N,N-dimethylaniline is prone to oxidation and decomposition. For reproducible pharmaceutical synthesis, it is strongly recommended to utilize the dihydrochloride salt form.

| Property | Specification |

| Systematic Name | 4-(Hydrazinylmethyl)-N,N-dimethylaniline dihydrochloride |

| Molecular Structure | |

| Molecular Weight | 238.16 g/mol (Salt); 165.24 g/mol (Free Base) |

| Appearance | Off-white to pale yellow hygroscopic powder |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| Stability | Store at -20°C under inert atmosphere (Ar/N2). Hygroscopic. |

| Key Reactivity | Bidentate nucleophile; highly reactive toward 1,3-dielectrophiles. |

Expert Insight: The

-dimethylamino group () acts as a strong electron donor ( ). This increases the electron density of the benzyl ring, making the resulting -benzyl heterocycles distinct from standard benzyl derivatives in terms of metabolic stability and solubility.

Core Application: Synthesis of -Benzyl Pyrazoles

The primary pharmaceutical application of this intermediate is the synthesis of 1,3,5-trisubstituted pyrazoles via the Knorr Pyrazole Synthesis. This reaction involves the condensation of the hydrazine with 1,3-diketones (or 1,3-ketoesters).

Mechanism & Rationale[1][2][3][4]

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the most electrophilic carbonyl of the 1,3-diketone.

-

Imine Formation: Formation of a hydrazone intermediate.[1]

-

Cyclization: Intramolecular attack of the secondary nitrogen on the second carbonyl.

-

Dehydration: Loss of water drives aromatization to the stable pyrazole.

Why use this specific hydrazine?

-

Pharmacophore Installation: Many bioactive molecules (e.g., dopamine antagonists) require a basic amine tail. The dimethylaniline moiety provides a lipophilic, basic handle.

-

Chromogenic Tracking: The conjugated

system imparts UV-Vis activity (and often fluorescence) to the product, simplifying TLC monitoring and HPLC purification during library synthesis.

Experimental Protocol

Target Synthesis: Preparation of 1-(4-(dimethylamino)benzyl)-3-methyl-5-phenyl-1H-pyrazole . Scale: 10 mmol (Gram-scale)

Materials

-

Reagent A: 4-(Hydrazinylmethyl)-N,N-dimethylaniline dihydrochloride (2.38 g, 10 mmol)

-

Reagent B: Benzoylacetone (1-phenylbutane-1,3-dione) (1.62 g, 10 mmol)

-

Solvent: Ethanol (Absolute, 50 mL)

-

Base: Sodium Acetate (anhydrous) or Triethylamine (to neutralize HCl)

Workflow Diagram (DOT)

Figure 1: Step-by-step workflow for the condensation of 4-(hydrazinylmethyl)-N,N-dimethylaniline with 1,3-diketones.

Step-by-Step Procedure

-

Preparation of Free Base (In-Situ):

-

In a 100 mL round-bottom flask (RBF), suspend 2.38 g of Reagent A (dihydrochloride salt) in 40 mL of absolute ethanol.

-

Add 1.64 g (20 mmol) of anhydrous Sodium Acetate. Stir at room temperature for 15 minutes.

-

Observation: The mixture will become cloudy as NaCl precipitates. This releases the reactive free hydrazine.

-

-

Condensation:

-

Add 1.62 g of Reagent B (Benzoylacetone) in one portion.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux (approx. 78°C) in an oil bath.

-

-

Reaction Monitoring:

-

Maintain reflux for 3 hours.

-

QC Check: Spot on TLC (Silica gel, 30% EtOAc/Hexane). The hydrazine starting material (polar, stays at baseline) and diketone (non-polar) should disappear. The product will appear as a fluorescent spot under UV (254/365 nm) with an intermediate

.

-

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Remove approximately 70% of the ethanol under reduced pressure (Rotavap).

-

Pour the concentrated residue into 100 mL of ice-cold water with vigorous stirring.

-

Result: The product should precipitate as a solid.

-

-

Purification:

-

Filter the solid using a Büchner funnel. Wash with cold water (2 x 20 mL) to remove salts and residual sodium acetate.

-

Recrystallization: Dissolve the crude solid in minimal hot ethanol and add water dropwise until turbid. Cool to 4°C to crystallize.

-

Alternative: If an oil forms, extract with Ethyl Acetate, dry over

, and purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following analytical markers must be met.

| Analytical Method | Expected Observation | Interpretation |

| 1H NMR (DMSO-d6) | Singlet at | Corresponds to the benzylic |

| 1H NMR (DMSO-d6) | Singlet at | Confirms the integrity of the |

| 1H NMR (DMSO-d6) | Singlet at | The C4-H proton of the pyrazole ring. Confirms cyclization. |

| LC-MS (ESI+) | Absence of |

Advanced Application: Oxidative Cleavage (Protecting Group Strategy)

The 4-dimethylaminobenzyl (DMAB) group is electronically similar to the p-methoxybenzyl (PMB) group but significantly more electron-rich.

-

Hypothesis: In synthesis where the pyrazole N-H is the final target, the DMAB group can serve as a protecting group.

-

Cleavage Protocol: Treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate) in wet acetonitrile can oxidatively cleave the benzylic C-N bond, releasing the free pyrazole and the benzaldehyde byproduct.

-

Note: This application requires optimization based on the specific substrate stability.

Safety & Hazards

-

Hydrazine Toxicity: While the benzyl derivative is less volatile than methylhydrazine, it is a suspected carcinogen and skin sensitizer. All weighing must be done in a fume hood.

-

Hygroscopic Nature: The dihydrochloride salt absorbs water rapidly. Weigh quickly or use a glovebox for precise stoichiometry.

-

Waste Disposal: All aqueous waste containing hydrazine residues should be treated with bleach (sodium hypochlorite) to oxidize hydrazines to nitrogen gas before disposal.

References

-

General Pyrazole Synthesis: Heller, S. T., & Natarajan, S. R. (2006).[2] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678.

-

Hydrazine Reactivity: Ragnarsson, U. (2001). "Synthetic methodology for the preparation of N-protected hydrazines." Chemical Society Reviews, 30, 205-213.

-

Benzyl Protecting Groups: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on N-Benzyl cleavage).

-

Electronic Effects in Heterocycles: Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Reactivity of Pyrazoles).

Disclaimer: This protocol is intended for research purposes only. Users must conduct their own risk assessment before handling hazardous chemicals.

Sources

Troubleshooting & Optimization

Optimizing solvent selection for 4-(hydrazinylmethyl)-N,N-dimethylaniline crystallization

Technical Support Center: Crystallization of 4-(hydrazinylmethyl)-N,N-dimethylaniline

Section 1: Executive Technical Summary

Compound Profile: 4-(hydrazinylmethyl)-N,N-dimethylaniline (also referred to as 4-(dimethylamino)benzylhydrazine) contains a basic dimethylamino group and a reactive hydrazine moiety linked by a methylene bridge.

Critical Crystallization Challenges:

-

Chemical Instability: The hydrazine group (

) is highly susceptible to oxidation (air sensitivity) and condensation reactions. -

Phase Behavior (Oiling Out): The free base often exists as a viscous oil or low-melting solid, making direct crystallization difficult.

-

Solvent Incompatibility: The hydrazine nucleophile reacts rapidly with ketones (forming hydrazones) and esters (forming hydrazides), rendering common solvents like Acetone and Ethyl Acetate chemically destructive.

Recommendation: For maximum purity and stability, this compound is best crystallized as its dihydrochloride salt . If the free base is required, specific non-reactive solvent systems must be used under inert atmosphere.

Section 2: Solvent Selection Decision Matrix

Warning: Do NOT use standard "screening kits" containing ketones or esters.

| Solvent Class | Suitability | Specific Solvents | Technical Rationale |

| Alcohols | High (Primary) | Ethanol (EtOH), Isopropanol (IPA) | Excellent solubility for the free base; moderate for the salt. High boiling points allow for effective thermal gradients. |

| Hydrocarbons | Medium (Anti-Solvent) | Toluene, Heptane, Hexane | Poor solubility for the polar hydrazine. Used to induce precipitation (drowning out) or reduce solubility in binary systems. |

| Ethers | Medium (Anti-Solvent) | MTBE, THF, Diethyl Ether | Good anti-solvents for salt forms. THF is useful for the free base but requires peroxide-free handling to prevent oxidation. |

| Chlorinated | Low (Dissolver) | Dichloromethane (DCM), Chloroform | Good solubility but difficult to crystallize from due to high volatility and "oiling out" tendency. |

| Ketones | FORBIDDEN | Acetone, MEK, Cyclohexanone | CHEMICALLY INCOMPATIBLE. Reacts to form Schiff bases (hydrazones). |

| Esters | FORBIDDEN | Ethyl Acetate, Isopropyl Acetate | CHEMICALLY INCOMPATIBLE. Reacts to form hydrazides over time (acylation). |

Section 3: Optimization Protocols

Protocol A: Crystallization of the Dihydrochloride Salt (Recommended)

Target: Converting the oily free base into a stable, storable solid.

-

Dissolution: Dissolve the crude free base in a minimum volume of Absolute Ethanol at 40°C.

-

Acidification: Slowly add 2.2 equivalents of HCl (using 1.25 M HCl in Ethanol or Dioxane) dropwise.

-

Note: An exotherm will occur.[1] Maintain temperature <50°C to prevent decomposition.

-

-

Nucleation: Cool the solution to room temperature. If no precipitate forms, add Diethyl Ether or MTBE dropwise until slight turbidity persists.

-

Growth: Cool to 0-4°C over 4 hours.

-

Isolation: Filter under Nitrogen (to prevent hygroscopic water uptake) and wash with cold ether.

Protocol B: Recrystallization of the Free Base

Target: Purifying the neutral molecule (requires inert atmosphere).

-

Degassing: Sparge all solvents with Nitrogen for 15 minutes prior to use.

-

Primary Solvent: Dissolve crude material in Toluene (approx. 5 mL/g) at 60°C.

-

Filtration: Hot filter to remove inorganic salts (e.g., hydrazine sulfate residues).

-

Anti-Solvent Addition: Slowly add Heptane to the hot solution until the "Cloud Point" is reached (solution turns milky).

-

Re-dissolution: Add just enough hot Toluene to turn the solution clear again.

-

Cooling Profile:

-

60°C

25°C at 0.5°C/min (Slow cool prevents oiling). -

Hold at 25°C for 2 hours.

-

25°C

0°C at 0.5°C/min.

-

Section 4: Visual Workflows

Workflow 1: Solvent Compatibility Logic

Use this logic tree before selecting any solvent for this molecule.

Caption: Decision tree for avoiding chemical incompatibility during solvent selection.

Workflow 2: Troubleshooting "Oiling Out"

The most common failure mode for benzylhydrazines.

Caption: Step-by-step remediation for Liquid-Liquid Phase Separation (LLPS).

Section 5: Troubleshooting FAQs

Q1: My product turned yellow/brown during crystallization. What happened? A: This indicates oxidation.[2] Hydrazine derivatives are air-sensitive, converting to azo compounds or hydrazones upon exposure to air or light [1].

-

Fix: Perform all crystallizations under a Nitrogen or Argon blanket. Use degassed solvents. Wrap glassware in foil to exclude light.